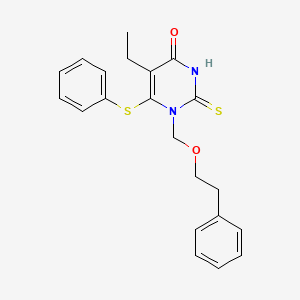![molecular formula C18H17NO5 B12680583 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone CAS No. 94313-80-1](/img/structure/B12680583.png)
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone is an organic compound with the molecular formula C18H19NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two hydroxyl groups and an ethoxyethylamino group attached to the anthraquinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone involves its interaction with cellular components. In biological systems, the compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, the compound’s hydroxyl groups can participate in redox reactions, contributing to its antioxidant and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the ethoxyethylamino group but shares the anthraquinone core.
2-Aminoanthraquinone: Contains an amino group but lacks the hydroxyl groups.
2-Ethoxyethylamine: Contains the ethoxyethylamino group but lacks the anthraquinone core.
Uniqueness
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and ethoxyethylamino groups allows for versatile chemical reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
94313-80-1 |
|---|---|
Molekularformel |
C18H17NO5 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
2-(2-ethoxyethylamino)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO5/c1-2-24-8-7-19-12-9-13(20)14-15(18(12)23)17(22)11-6-4-3-5-10(11)16(14)21/h3-6,9,19-20,23H,2,7-8H2,1H3 |
InChI-Schlüssel |
OODGLDFRSOEBDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



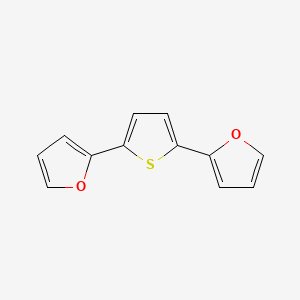

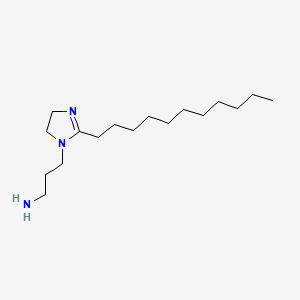
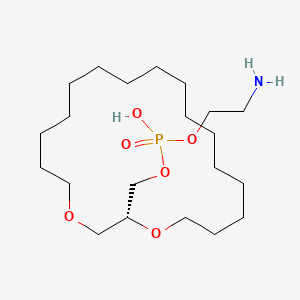
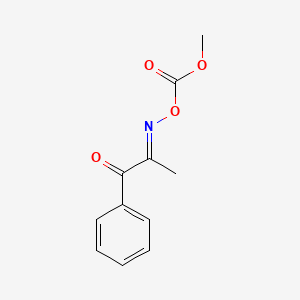
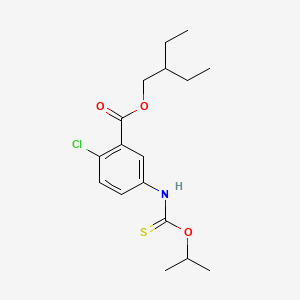
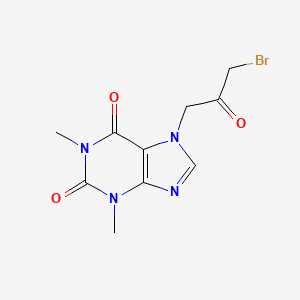
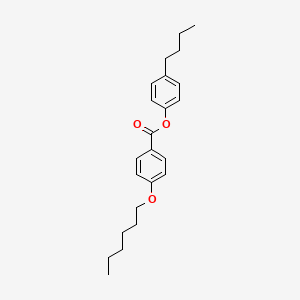
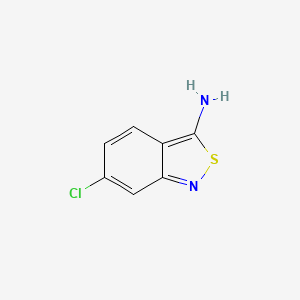

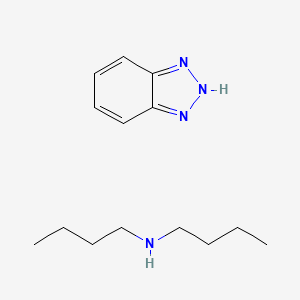
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)
